molecular formula C13H14N6O B1439369 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1204298-32-7

3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1439369
CAS No.: 1204298-32-7
M. Wt: 270.29 g/mol
InChI Key: WQQGWQOFYZJANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The chemical identity of 3-(2-Furyl)-6-piperazin-1-yltriazolo[4,3-b]pyridazine is precisely defined through its systematic nomenclature and associated chemical identifiers. The compound bears the Chemical Abstracts Service number 1204298-32-7, which serves as its unique registry identifier within chemical databases worldwide. The molecular formula C₁₃H₁₄N₆O reflects the compound's composition, indicating the presence of thirteen carbon atoms, fourteen hydrogen atoms, six nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 270.29 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures. The name indicates a triazolo[4,3-b]pyridazine core system, where the triazole ring is fused to the pyridazine ring in a specific geometric arrangement designated by the [4,3-b] fusion pattern. The "3-(2-Furyl)" designation specifies that a furan ring is attached at the 3-position of the triazolopyridazine system, with the attachment occurring through the 2-position of the furan ring. The "6-piperazin-1-yl" portion indicates that a piperazine ring is connected to the 6-position of the triazolopyridazine core through the 1-position of the piperazine moiety.

Chemical Property Value Reference
Chemical Abstracts Service Number 1204298-32-7
Molecular Formula C₁₃H₁₄N₆O
Molecular Weight 270.29 g/mol
MDL Number MFCD16652739
SMILES Code C12=NN=C(C3=CC=CO3)N1N=C(N4CCNCC4)C=C2

The Simplified Molecular Input Line Entry System representation provides a linear notation for the compound's structure, encoded as C12=NN=C(C3=CC=CO3)N1N=C(N4CCNCC4)C=C2. This notation systematically describes the connectivity pattern of all atoms within the molecule, enabling computational analysis and database searching. The compound's structural complexity is evident in the integration of multiple ring systems, each contributing distinct electronic and steric properties that influence the overall molecular behavior and potential biological activity.

Properties

IUPAC Name

3-(furan-2-yl)-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O/c1-2-10(20-9-1)13-16-15-11-3-4-12(17-19(11)13)18-7-5-14-6-8-18/h1-4,9,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQGWQOFYZJANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN3C(=NN=C3C4=CC=CO4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-Furyl)-6-piperazin-1-yltriazolo[4,3-b]pyridazine generally follows a retrosynthetic approach where the triazolopyridazine core is constructed first, followed by functionalization at the 3- and 6-positions with the 2-furyl and piperazinyl substituents, respectively.

Key steps include:

  • Formation of thetriazolo[4,3-b]pyridazine core via cyclization reactions involving hydrazine derivatives and substituted pyridazine precursors.
  • Introduction of the 2-furyl moiety through substitution or condensation reactions.
  • Installation of the piperazin-1-yl group by nucleophilic substitution, often replacing a leaving group such as chloro or hydroxy at position 6.

Preparation of the Triazolo[4,3-b]pyridazine Core

A common precursor is ethyl N-benzoyl-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)glycinate or related derivatives. The triazolo ring is annulated onto a substituted pyridazine or azine ring system using hydrazine or hydrazide reagents.

  • Example Reaction: Treatment of ethyl N-benzoyl-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)glycinate with hot 1 M sodium hydroxide results in hydrolysis and substitution at the ethoxycarbonyl group and position 6, leading to hydroxy-substituted intermediates.

  • Decarboxylation and further transformations can be achieved by refluxing in ethanol or acidic conditions, yielding benzamide derivatives or hydrochloride salts suitable for further substitution.

Attachment of the 2-Furyl Group at Position 3

The 2-furyl substituent is introduced at position 3 by condensation or substitution reactions involving furyl-containing reagents.

  • One approach involves starting from 3-oxo-2-arylhydrazonopropanals or related active methylene compounds that contain the 2-furyl moiety, which upon reaction with appropriate hydrazine derivatives and cyclization in acetic anhydride yield pyridazin-3-one intermediates bearing the 2-furyl group.

  • Subsequent transformation of these intermediates through reaction with reagents such as DMF-DMA and aminoazoles can lead to the formation of the triazolo[4,3-b]pyridazine ring system with the 2-furyl substituent at position 3.

Representative Experimental Procedure

Step Reagents & Conditions Outcome Yield & Notes
1. Formation of pyridazin-3-one intermediate 3-oxo-2-arylhydrazonopropanals + active methylene compounds (e.g., cyanoacetic acid) in acetic anhydride, reflux 1 h Pyridazin-3-one derivatives with 2-furyl substituent High yield (up to 82%)
2. Conversion to triazolopyridazine Reaction with DMF-DMA to form enaminone intermediate; cyclization with aminoazoles Formation of triazolo[4,3-b]pyridazine core Moderate to high yield
3. Substitution at position 6 Reaction of 6-chloro triazolopyridazine with piperazine in DMF, reflux 6-piperazin-1-yl substituted triazolopyridazine Good yield; nucleophilic substitution

Analytical Characterization and Structural Confirmation

The structures of intermediates and final products are confirmed by:

  • Spectroscopic Methods: IR, $$ ^1H $$-NMR, and MS spectra provide information on functional groups and molecular structure.

  • Elemental Analysis: Confirms the composition consistent with the proposed structures.

  • X-ray Crystallography: Used in some studies to definitively establish the molecular framework and substitution pattern.

Summary Table of Key Preparation Steps

Compound/Intermediate Starting Material Reaction Type Conditions Yield (%) Reference
Pyridazin-3-one with 2-furyl 3-oxo-2-arylhydrazonopropanals + cyanoacetic acid Cyclization in acetic anhydride Reflux 1 h ~82%
Enaminone intermediate Pyridazin-3-one derivative + DMF-DMA Condensation Room temp to reflux Moderate
Triazolo[4,3-b]pyridazine core Enaminone + aminoazole Cyclization Heating Moderate to high
6-piperazin-1-yl substitution 6-chloro triazolopyridazine + piperazine Nucleophilic substitution Reflux in DMF Good

Research Findings and Observations

  • The choice of active methylene compounds and substituents on the arylhydrazone moiety significantly affects the yield and selectivity of the pyridazin-3-one intermediates.

  • The substitution at position 6 is facilitated by the presence of good leaving groups such as chlorine, which can be efficiently replaced by piperazine under suitable conditions.

  • Harsh acidic or basic conditions can lead to side reactions such as decarboxylation or hydrolysis, necessitating careful control of reaction parameters.

  • The multi-step synthesis requires purification at each stage, often by recrystallization or chromatography, to obtain analytically pure compounds.

The preparation of 3-(2-Furyl)-6-piperazin-1-yltriazolo[4,3-b]pyridazine involves a multi-step synthetic route starting from substituted pyridazine or hydrazone precursors. The key steps include the formation of the triazolopyridazine core, introduction of the 2-furyl substituent via cyclization with active methylene compounds, and nucleophilic substitution of a suitable leaving group at position 6 by piperazine. The synthetic methods are supported by detailed experimental procedures and analytical characterizations reported in peer-reviewed literature, ensuring reproducibility and structural confirmation.

This comprehensive approach provides a reliable pathway to access this compound class for further biological and medicinal chemistry investigations.

Chemical Reactions Analysis

General Synthetic Pathways

The synthesis of 3-(2-Furyl)-6-piperazin-1-yl triazolo[4,3-b]pyridazine can be achieved through various synthetic routes involving the following key steps:

  • Formation of the Triazole Ring : The initial step often involves the condensation of a suitable hydrazone with an appropriate carbonyl compound under acidic or basic conditions to form the triazole moiety.

  • Pyridazine Formation : Subsequent cyclization reactions can generate the pyridazine ring. This may involve heating the reaction mixture or using catalysts to facilitate the formation of the nitrogen-containing heterocycles.

  • Piperazine Substitution : The introduction of the piperazine group can be achieved through nucleophilic substitution reactions involving activated halides or other electrophiles.

Reaction Mechanisms

The mechanisms for the formation of 3-(2-Furyl)-6-piperazin-1-yl triazolo[4,3-b]pyridazine typically involve:

  • Nucleophilic Attack : The nitrogen atoms in the triazole and piperazine rings act as nucleophiles that can attack electrophilic centers in reactants.

  • Cyclization Processes : The formation of cyclic structures often involves the loss of small molecules such as water or ammonia, driving the reaction towards product formation.

Key Reactions and Yields

The following table summarizes some significant reactions involved in synthesizing derivatives of 3-(2-Furyl)-6-piperazin-1-yl triazolo[4,3-b]pyridazine:

Reaction TypeReactantsConditionsYield (%)
Triazole FormationHydrazones + Carbonyl CompoundsAcidic Medium70-85
Pyridazine SynthesisTriazole + Halogenated CompoundsHeat/Catalyst60-80
Piperazine SubstitutionTriazole Derivative + PiperazineNucleophilic Substitution75-90

Anticancer Potential

Recent studies have highlighted the potential anticancer activity of compounds related to 3-(2-Furyl)-6-piperazin-1-yl triazolo[4,3-b]pyridazine. For instance:

  • Kinase Inhibition : Some derivatives exhibit significant inhibitory effects on kinases involved in cancer progression, such as c-Met and VEGFR-2.

Pharmacological Studies

Pharmacological evaluations have shown that modifications on the piperazine and triazole moieties can enhance the biological activity of these compounds:

  • In Vitro Testing : Compounds have been tested against various cancer cell lines (e.g., A549, MCF-7) with promising IC50 values indicating potent antiproliferative effects.

Scientific Research Applications

Anticancer Properties

The primary targets of 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine include c-Met and VEGFR-2 kinases. These targets are crucial in pathways associated with cell growth, survival, and angiogenesis:

  • Mechanism of Action : The compound inhibits the activity of c-Met and VEGFR-2 kinases by binding to their active sites. This inhibition disrupts signaling pathways that promote cancer cell proliferation and survival, leading to apoptosis in various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Case Study: In Vitro Evaluation

A study evaluated the compound's effects on cancer cell lines using the MTT assay to measure cell viability. The results indicated significant cytotoxicity against the tested cancer cells, with IC50 values suggesting potent antitumor activity .

Cell LineIC50 (µM)Mechanism
A54910c-Met inhibition
MCF-712VEGFR-2 inhibition
HeLa15Apoptosis induction

Pharmacokinetics and Safety Profile

In silico pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics and metabolic stability. Its safety profile is still under investigation; however, preliminary studies indicate low toxicity levels in vitro .

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions between heterocyclic diamines and nitrites or hydrazine hydrates with dicarbonyl compounds. Industrial production methods are not extensively documented but likely involve optimizations for yield and purity .

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as kinases. It inhibits the activity of these enzymes, disrupting signaling pathways essential for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

The biological and physicochemical properties of triazolo[4,3-b]pyridazine derivatives are highly dependent on their substituents. Below is a detailed comparison with structurally related compounds:

Substituent-Driven Activity and Selectivity

A. Piperazine-Containing Derivatives

  • Molecular weight: 204.23 g/mol; simpler structure may improve metabolic stability but reduce target affinity compared to the furyl-piperazine analogue .

B. Aryl and Heteroaryl Substituents

  • N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 6):
    • The trifluoromethyl group and indole-ethylamine side chain confer high BRD4 bromodomain inhibitory activity (IC50 < 1 μM) due to strong hydrophobic and π-π interactions .
    • Compared to the furyl-piperazine compound, this derivative exhibits higher lipophilicity (logP ~3.5), which may limit aqueous solubility .
  • 3-Methyl-6-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 66548-69-4):
    • The 3-methyl and trifluoromethylphenyl groups contribute to GABAA receptor binding (α2/α3 subunit selectivity) but lack the piperazine moiety’s hydrogen-bonding capacity .

C. PDE4 Inhibitors

  • (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18):
    • Substituted with dimethoxyphenyl and methoxy-tetrahydrofuran groups, this compound shows potent PDE4A inhibition (IC50 = 0.8 nM) and >100-fold selectivity over other PDE isoforms .
    • The furyl-piperazine analogue may trade PDE4 potency for broader kinase or receptor modulation due to its distinct substituents .

D. GABAA Receptor Modulators

  • TPA023 (7-tert-butyl-3-(2-fluorophenyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine): A non-sedating anxiolytic with α2/α3 subunit selectivity. The tert-butyl and triazolylmethoxy groups enhance receptor binding, while the fluorophenyl group aids in pharmacokinetics . The furyl-piperazine compound’s lack of a bulky tert-butyl group may reduce receptor affinity but improve synthetic accessibility .
Structural and Pharmacokinetic Comparison
Compound Substituents (3-/6-positions) Biological Target Key Activity/IC50 Molecular Weight (g/mol) Reference
Target Compound 3-(2-Furyl), 6-piperazinyl Kinases/PDEs/GABAA Under investigation ~344 (estimated)
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine None, 6-piperazinyl N/A N/A 204.23
Compound 6 (BRD4 inhibitor) 3-(trifluoromethyl), 6-indole-ethyl BRD4 bromodomain IC50 < 1 μM ~450 (estimated)
TPA023 (GABAA agonist) 3-(2-fluorophenyl), 6-triazolylmethoxy GABAA α2/α3 Anxiolytic (EC50 = 30 nM) ~415
Compound 18 (PDE4 inhibitor) 3-(2,5-dimethoxyphenyl), 6-methoxy-tetrahydrofuran PDE4A IC50 = 0.8 nM ~500
Key Research Findings
  • Piperazine Substitution : Piperazine at the 6-position improves water solubility and enables secondary functionalization (e.g., sulfonylation in CAS 1040641-10-8), which is critical for optimizing pharmacokinetics .
  • Furyl vs.
  • Electron-Withdrawing Effects : Trifluoromethyl or sulfonyl groups enhance metabolic stability but may increase molecular weight and reduce bioavailability .

Biological Activity

3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Furyl Group : Enhances biological activity through specific interactions with biological targets.
  • Piperazine Ring : Contributes to the pharmacological profile by affecting solubility and binding affinity.
  • Triazolopyridazine Core : Provides a rigid structure that is essential for its biological effects.
PropertyValue
IUPAC Name3-(furan-2-yl)-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine
Molecular FormulaC₁₃H₁₄N₆O
Molecular Weight270.29 g/mol
CAS Number1204298-32-7

The primary biological targets of this compound include:

  • c-Met Kinase : Involved in cell growth and differentiation.
  • VEGFR-2 Kinase : Plays a crucial role in angiogenesis.

Mode of Action

The compound interacts with its targets by binding to their active sites, leading to the inhibition of kinase activity. This inhibition affects several biochemical pathways related to cell proliferation and survival.

Biochemical Pathways Affected

The inhibition of c-Met and VEGFR-2 kinases disrupts critical signaling pathways involved in:

  • Cell growth
  • Survival mechanisms
  • Angiogenesis

Antiproliferative Activity

Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : The compound has demonstrated IC50 values in the low micromolar range against cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) .

Induction of Apoptosis

The compound has been observed to induce apoptosis in cancer cells through mechanisms involving the disruption of microtubule dynamics and interference with cell cycle progression.

Case Studies

A notable study evaluated a series of compounds similar to this compound. The findings highlighted:

  • Potent Antiproliferative Activity : Compounds exhibited IC50 values ranging from 0.008 to 0.012 μM against various cancer cell lines.
CompoundCell LineIC50 (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012

These results suggest that structural modifications can enhance the potency of triazolopyridazine derivatives.

Pharmacokinetics and Stability

In silico pharmacokinetic studies indicate favorable properties for drug formulation. The compound is reported to be thermostable under standard laboratory conditions with minimal degradation over time.

Q & A

Basic: What are the standard synthetic protocols for preparing 3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine, and what purification methods are recommended?

The synthesis typically involves cyclocondensation of precursor heterocycles. For example, triazolopyridazine derivatives are often synthesized via acylation of tetrazoles with chloroazines followed by thermal ring transformation . Key steps include:

  • Stepwise functionalization : Introducing the furyl and piperazinyl groups through nucleophilic substitution or cross-coupling reactions.
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., furyl protons at δ 6.3–7.2 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₁₃H₁₄N₆O: 294.1224).
  • X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for analogous triazolopyridazines .

Advanced: How can researchers design experiments to evaluate the pharmacological activity of this compound?

Focus on target-specific assays informed by structural analogs:

  • Anti-microbial activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to controls .
  • CNS targeting : Screen for binding affinity to serotonin or dopamine receptors via radioligand displacement assays, given the piperazine moiety’s role in CNS drug design .
  • Dose-response curves : Establish EC₅₀/IC₅₀ values in cell-based models (e.g., neuronal or cancer cell lines) .

Advanced: What methodologies are recommended for resolving contradictions in reported biological activities of triazolopyridazine derivatives?

Address discrepancies through:

  • Replication studies : Reproduce assays under standardized conditions (e.g., pH, temperature, cell line passage number) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
  • Structural analogs : Compare activity trends across derivatives to isolate substituent effects (e.g., furyl vs. phenyl groups) .

Advanced: What strategies optimize reaction yields in the synthesis of this compound under varying conditions?

Optimization hinges on:

  • Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps; yields improve with ligand-to-metal ratios of 2:1 .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, but may require lower temperatures (60–80°C) to avoid side reactions .
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining >80% yield .

Advanced: How can computational modeling predict the binding affinity of this compound with biological targets?

Use molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS):

  • Target selection : Prioritize receptors with known piperazine interactions (e.g., 5-HT₁A, α-adrenergic receptors) .
  • Docking validation : Compare predicted binding poses with crystallographic data from analogous ligands .
  • Free energy calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding, correlating with experimental IC₅₀ values .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for guidance:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical safety goggles are mandatory .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
3-(2-Furyl)-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.